molecular formula C16H17BrN4S B7723665 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole

6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole

Cat. No.: B7723665
M. Wt: 377.3 g/mol
InChI Key: OSFIXRXLRLEPRM-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is a heterocyclic compound that features an imidazo[2,1-b]thiazole core structure. This compound is of interest due to its potential biological activities, including antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the imidazo[2,1-b]thiazole core.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth. The compound may interfere with the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial effects .

Comparison with Similar Compounds

  • 6-(4-Bromophenyl)imidazo[2,1-b]thiazole
  • 5-(Piperazin-1-ylmethyl)imidazo[2,1-b]thiazole

Comparison: 6-(4-Bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazole is unique due to the presence of both the bromophenyl and piperazin-1-ylmethyl groups, which may contribute to its enhanced biological activity compared to similar compounds. The combination of these functional groups allows for a broader range of interactions with biological targets, potentially leading to more potent antimicrobial effects .

Properties

IUPAC Name

6-(4-bromophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4S/c17-13-3-1-12(2-4-13)15-14(11-20-7-5-18-6-8-20)21-9-10-22-16(21)19-15/h1-4,9-10,18H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFIXRXLRLEPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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